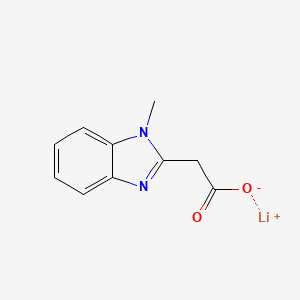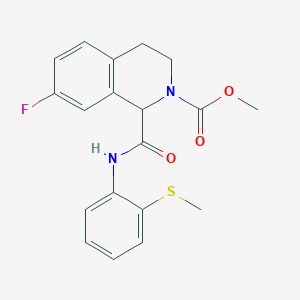
7-フルオロ-1-((2-(メチルチオ)フェニル)カルバモイル)-3,4-ジヒドロイソキノリン-2(1H)-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound notable for its unique structure and functional applications in various fields of science and industry. This molecule features a dihydroisoquinoline core, enhanced by substituents that contribute to its versatility in chemical reactions and biological interactions.
科学的研究の応用
Chemistry
This compound is utilized in organic synthesis as an intermediate for complex molecule construction due to its functional groups that allow diverse chemical modifications.
Biology
In biological research, it is used as a molecular probe to study protein interactions and enzyme activities, thanks to its ability to bind selectively to biological macromolecules.
Medicine
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is investigated for its potential pharmacological properties, particularly in modulating receptor activities and inhibiting specific enzymes.
Industry
It finds application in material science, particularly in the development of polymers and dyes, owing to its structural diversity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis techniques. Key steps might include:
Formation of the Isoquinoline Core: : This is often achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine.
Introduction of Fluorine and Carbamoyl Groups: : Fluorination can be accomplished using reagents like Selectfluor or DAST. The carbamoyl group is typically introduced via reaction with isocyanates.
Methylation and Thioether Formation: : Methylation of phenyl groups is commonly done using methyl iodide, while the thioether formation can involve reactions with thiols and base.
Industrial Production Methods
Industrial scale production may employ similar routes but optimized for yield and efficiency, possibly integrating continuous flow techniques and employing robust catalytic systems to streamline the process.
化学反応の分析
Types of Reactions
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes several types of reactions, including:
Oxidation: : Often involves the conversion of the thioether to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : This can include the reduction of nitro groups to amines using hydrogen gas with palladium on carbon.
Substitution: : Commonly, halogen atoms like fluorine can be substituted using nucleophiles under conditions like SNAr reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-CPBA.
Reducing Agents: : Hydrogen with palladium on carbon, sodium borohydride.
Nucleophiles: : Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.
作用機序
The compound exerts its effects primarily through binding interactions with molecular targets such as receptors or enzymes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking, influencing the biological pathways and mechanisms in which these targets are involved.
類似化合物との比較
When compared to other dihydroisoquinoline derivatives, methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its unique combination of fluorine and thioether groups, which impart distinct reactivity and binding properties.
List of Similar Compounds
1-(Phenylcarbamoyl)-3,4-dihydroisoquinoline derivatives
Methyl 1-(phenylcarbamoyl)-3,4-dihydroisoquinoline-2-carboxylate
Fluoro-substituted dihydroisoquinolines
This compound’s distinctiveness lies in its ability to participate in varied chemical reactions and its wide range of applications in scientific research and industry, making it a valuable tool for both fundamental and applied sciences.
特性
IUPAC Name |
methyl 7-fluoro-1-[(2-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-25-19(24)22-10-9-12-7-8-13(20)11-14(12)17(22)18(23)21-15-5-3-4-6-16(15)26-2/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGCMHOTSDUGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC=C3SC)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
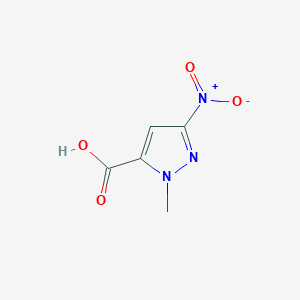
![2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2434495.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2434500.png)
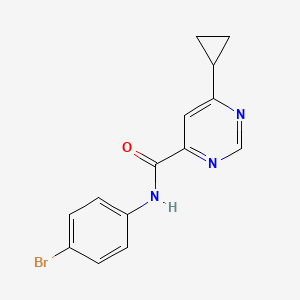
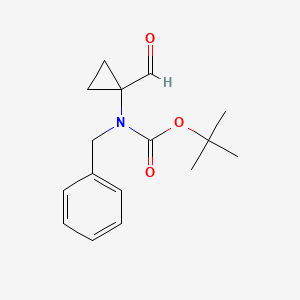
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2434506.png)
![N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2434507.png)
![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)
![4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2434509.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2434510.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2434511.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B2434513.png)
